molecular formula C7H9F2N3 B13250614 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine

Cat. No.: B13250614
M. Wt: 173.16 g/mol
InChI Key: MPYIKCQSDUSUCM-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine is a chemical compound with the molecular formula C7H9F2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine typically involves the reaction of a pyrimidine derivative with a difluoromethylating agent. One common method includes the use of difluoromethyl iodide in the presence of a base to introduce the difluoromethyl group onto the pyrimidine ring. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-80°C .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like DMSO, catalysts such as palladium on carbon, and temperatures ranging from room temperature to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target, leading to various biological effects .

Properties

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

1-[4-(difluoromethyl)pyrimidin-2-yl]ethanamine

InChI

InChI=1S/C7H9F2N3/c1-4(10)7-11-3-2-5(12-7)6(8)9/h2-4,6H,10H2,1H3

InChI Key

MPYIKCQSDUSUCM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=N1)C(F)F)N

Origin of Product

United States

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